![molecular formula C11H19NO B2989507 1-(Oxan-4-yl)-2-azaspiro[3.3]heptane CAS No. 1864081-89-9](/img/structure/B2989507.png)

1-(Oxan-4-yl)-2-azaspiro[3.3]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

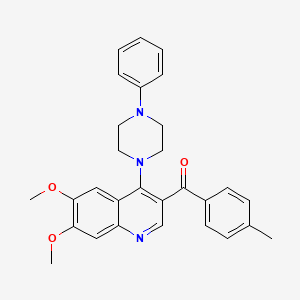

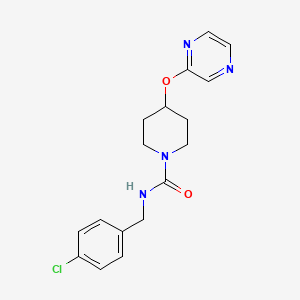

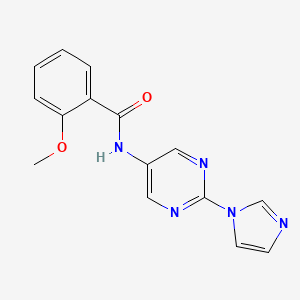

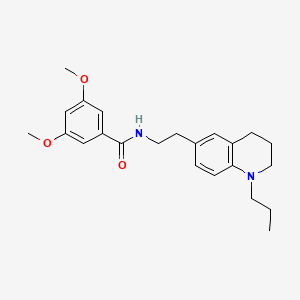

“1-(Oxan-4-yl)-2-azaspiro[3.3]heptane” seems to be a spirocyclic compound, which means it has two rings sharing a single atom . The “Oxan-4-yl” part suggests the presence of an oxane (a type of ether) functional group, and “azaspiro[3.3]heptane” indicates a spiro compound with a seven-membered ring and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of “1-(Oxan-4-yl)-2-azaspiro[3.3]heptane” would likely be complex due to the spirocyclic nature of the compound and the presence of heteroatoms (oxygen and nitrogen). Unfortunately, without specific data or studies, it’s difficult to provide a detailed molecular structure analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like density, color, hardness, melting and boiling points, and reactivity . Without specific data on “1-(Oxan-4-yl)-2-azaspiro[3.3]heptane”, it’s challenging to provide these details.Scientific Research Applications

Antibiotic Drug Development

The compound is a key intermediate in the synthesis of the potent antibiotic drug candidate TBI-223 . TBI-223 is an in-development analog of linezolid, an FDA-approved drug used to treat Mycobacterium infections . Early indications show a similar positive therapeutic impact without the unwanted toxicity .

Tuberculosis Treatment

The compound is used in the development of treatments for tuberculosis (TB), a disease caused by an infection of Mycobacterium tuberculosis bacteria . TB is one of the leading causes of mortality worldwide, causing 1.5 million deaths in 2020 alone .

Synthesis of Spirocyclic Oxetanes

The compound is used in the synthesis of spirocyclic oxetanes . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .

Development of NAD(P)H:quinone Oxidoreductase 1 (NQO1) Active Site Binders

The compound is used in drug discovery projects that demand a substituent enabling higher binding affinities to the NQO1 active site . NQO1 is an enzyme over-expressed in cancer cell lines .

Synthesis of Alicyclic Ring-Fused Benzimidazoles

The compound is used in the synthesis of [1,2-a] alicyclic ring-fused benzimidazoles . This is the first fusion of the spirocyclic oxetane motif onto heterocycles .

Exploration of Chemical Space of Small Molecules

The compound has been synthesized and used as a structural surrogate of piperazine to explore the chemical space of small molecules for use in medicinal chemistry .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(oxan-4-yl)-2-azaspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-4-11(5-1)8-12-10(11)9-2-6-13-7-3-9/h9-10,12H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPCDQSIEYKCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CNC2C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxan-4-yl)-2-azaspiro[3.3]heptane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2989447.png)